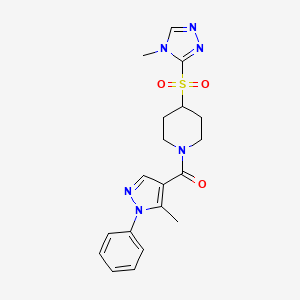

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S/c1-14-17(12-21-25(14)15-6-4-3-5-7-15)18(26)24-10-8-16(9-11-24)29(27,28)19-22-20-13-23(19)2/h3-7,12-13,16H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAIYUAMGQSPQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)S(=O)(=O)C4=NN=CN4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is a novel derivative that combines pyrazole and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer, antibacterial, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H24N6O2S |

| Molecular Weight | 396.51 g/mol |

| CAS Number | Not available |

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds containing pyrazole and triazole rings. These activities include:

-

Anticancer Activity

- Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting the growth of breast and lung cancer cells .

- A study demonstrated that the compound interacts with specific proteins involved in cancer cell proliferation, suggesting its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

-

Antibacterial Activity

- The presence of the triazole moiety is linked to enhanced antibacterial properties. Compounds similar to our target have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antibacterial activity .

- In vitro assays revealed that these compounds inhibit bacterial growth by disrupting cellular processes, potentially targeting bacterial enzymes or membranes .

-

Anti-inflammatory Effects

- The compound's anti-inflammatory potential has been assessed through various models. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes like COX and LOX, which play crucial roles in inflammatory processes .

- In animal models, compounds with similar structures have shown a reduction in inflammation markers, supporting their use in treating inflammatory diseases .

Mechanistic Studies

The biological activity of the target compound is likely mediated through several mechanisms:

Molecular Docking Studies

Molecular docking studies have been conducted to predict how the compound interacts with biological targets. For example:

- Docking simulations with human prostaglandin reductase (PTGR2) suggest that the compound forms stable complexes, indicating potential inhibitory activity against this enzyme .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological efficacy of the compound:

- Modifications at specific positions on the pyrazole or triazole rings can significantly enhance potency against cancer cells or bacteria.

Case Studies

Several case studies illustrate the biological efficacy of similar compounds:

-

Case Study 1: Anticancer Efficacy

- A derivative of pyrazole was tested against A549 lung cancer cells and showed an IC50 value of 15 µM, indicating potent anticancer activity.

-

Case Study 2: Antibacterial Testing

- A related compound demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit promising anticancer properties. For instance, derivatives of pyrazole have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer models. The incorporation of the triazole moiety may enhance these effects due to its ability to interact with multiple biological targets .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Studies indicate that pyrazole derivatives can inhibit bacterial growth and exhibit antifungal activity. This is particularly relevant in the context of increasing antibiotic resistance, making novel compounds like this one valuable in developing new therapeutic agents .

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

| Compound Name | Structural Features | Key Differences | Hypothesized Impact |

|---|---|---|---|

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Dihydropyrazole core, pyridinyl methanone | Saturated pyrazoline ring vs. unsaturated pyrazole in target | Reduced aromaticity may decrease metabolic stability. |

| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | Pyrazolo-pyrimidine hybrid, dimethylpyrazole | Extended π-system (pyrimidine) vs. triazole-sulfonyl in target | Enhanced kinase inhibition potential due to planar heterocycle. |

| (1-tert-Butyl-5-methyl-1H-pyrazol-4-yl)-{4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone | Methanesulfonyl group, tert-butyl substituent | Methanesulfonyl vs. triazole-sulfonyl; bulky tert-butyl group | Altered solubility and steric hindrance may affect target binding. |

Functional Group Analysis

- Sulfonyl vs. Non-Sulfonyl Derivatives: The triazole-sulfonyl group in the target compound distinguishes it from analogs like [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (non-sulfonated) . Sulfonyl groups improve aqueous solubility and enable hydrogen bonding, critical for pharmacokinetics and target engagement .

- Methyl Substituents: The 5-methylpyrazole and 4-methyltriazole in the target compound may enhance metabolic stability compared to unmethylated analogs (e.g., (5-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone ), as methyl groups often block oxidative metabolism .

Piperidine Modifications

The piperidine ring in the target compound is sulfonated at the 4-position, unlike 5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one , which features an acetylated piperidine. Sulfonation likely increases polarity and reduces membrane permeability compared to acetylated derivatives, impacting bioavailability .

Q & A

Q. What are the recommended strategies for synthesizing the pyrazole and triazole moieties in the target compound?

The pyrazole core can be synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions, followed by hydrolysis to yield the carboxylic acid derivative . For the triazole moiety, copper-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 3-azido-5-methyl-1-phenyl-1H-pyrazole and terminal alkynes in THF/water with copper sulfate and sodium ascorbate at 50°C for 16 hours is effective .

Q. How can the sulfonyl-piperidine linker be incorporated into the structure?

The sulfonyl group can be introduced via sulfonylation of a piperidin-4-one intermediate using chlorosulfonic acid or a sulfonyl chloride derivative. For example, reacting 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one with appropriate reagents under anhydrous conditions ensures efficient coupling .

Q. What analytical techniques are critical for structural characterization?

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., pyrazolyl-triazole hybrids in ) .

- NMR/IR spectroscopy : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR; pyrazole proton signals at δ 6.5–7.5 ppm in ¹H NMR) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during triazole coupling?

- Solvent system : Use THF/water (3:1) to balance solubility and reactivity .

- Catalyst loading : Optimize copper sulfate (5 mol%) and sodium ascorbate (10 mol%) to minimize side reactions .

- Temperature control : Maintain 50°C for 16 hours to ensure complete cycloaddition without decomposition .

Q. How should contradictions in spectral data (e.g., unexpected peaks in NMR) be resolved?

Q. What methodologies are suitable for evaluating the compound’s antimicrobial activity?

- Agar dilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 1–100 µg/mL .

- Time-kill kinetics : Monitor bacterial viability over 24 hours to assess bacteriostatic vs. bactericidal effects .

Mechanistic and Theoretical Investigations

Q. What role does the sulfonyl group play in modulating biological activity?

The sulfonyl group enhances binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) by forming hydrogen bonds with active-site residues. Computational docking studies (AutoDock Vina) can validate these interactions .

Q. How can DFT studies inform the electronic structure of the compound?

- HOMO-LUMO analysis : Predict reactivity sites (e.g., electron-deficient triazole ring) .

- Electrostatic potential maps : Identify regions prone to nucleophilic/electrophilic attacks .

Data Interpretation and Reproducibility

Q. How can crystallization challenges be addressed for X-ray analysis?

Q. What steps ensure reproducibility in multi-step syntheses?

- Intermediate purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) after each step .

- Stoichiometric precision : Monitor reaction progress via TLC to avoid excess reagent accumulation .

Biological Activity Profiling

Q. How can structure-activity relationships (SAR) be explored for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.